

# discovery and development of ML375 and its analogs

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of ML375 and Its Analogs

### Introduction

ML375, or (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, is a pioneering small molecule that has emerged as a highly selective, potent, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3] The M5 receptor, a G protein-coupled receptor (GPCR), is sparsely expressed in the CNS but is uniquely co-localized with dopamine D2 receptors in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area.[2][4] This localization implicates the M5 receptor in the modulation of dopaminergic neurotransmission, making it a compelling therapeutic target for conditions such as addiction and other behavioral disorders.[5][6][7] The discovery of ML375 provided the first selective chemical probe to investigate the function of the M5 receptor, paving the way for a deeper understanding of its physiological roles and therapeutic potential.[2] This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and subsequent development of ML375 and its analogs.

# **Discovery of ML375**

The journey to identify ML375 began with a functional high-throughput screen (HTS) to identify novel modulators of the M5 receptor.[2][8] This effort led to the identification of a 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold as a promising starting point. A subsequent



multi-dimensional, iterative parallel synthesis approach was employed to explore the structure-activity relationship (SAR) and optimize the initial hits.[2]

The optimization process revealed that both the 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one core and a benzamide moiety were critical for M5 activity.[2] The SAR was found to be generally "shallow," with many modifications leading to a loss of activity.[2][9] However, systematic exploration of substituents on the benzamide and the 9b-phenyl ring ultimately led to a breakthrough. An analog featuring a 3,4-difluorobenzamide and a 9b-(4-chlorophenyl) group, designated as racemic 5g, exhibited sub-micromolar potency at the human M5 receptor (hM5 IC50 = 0.48  $\mu$ M) and excellent selectivity against the other mAChR subtypes (M1-M4 IC50 > 30  $\mu$ M).[2]

Further investigation revealed enantiospecific activity.[2] Chiral separation of the racemic mixture showed that all the inhibitory activity resided in the (S)-enantiomer, which was named ML375 (also referred to as compound 8 or VU0483253).[2] The (R)-enantiomer was found to be inactive.[10]

### **Mechanism of Action**

ML375 functions as a negative allosteric modulator (NAM) of the M5 mAChR.[1][11][12] This means it binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. By binding to this allosteric site, ML375 reduces the affinity and/or efficacy of ACh at the receptor.[4][11][12]

Initial studies confirmed that ML375 does not compete with ligands that bind to the well-characterized "common" allosteric site in the extracellular vestibule of mAChRs.[5][6][13] This suggested that ML375 utilizes a novel binding site. Through a combination of molecular docking, the use of M5-M2 mAChR chimeras, and site-directed mutagenesis, the binding site for ML375 was identified as a previously unknown allosteric pocket located at the interface of transmembrane (TM) domains 2, 3, and 4.[5][6][13] This discovery highlighted the ability of allosteric modulators to selectively target highly conserved proteins by engaging unique binding sites.[5][6]

# Pharmacological and Pharmacokinetic Profile of ML375



ML375 is characterized by its high potency and selectivity for the M5 receptor. It exhibits sub-micromolar inhibitory activity against both human and rat M5 receptors while showing no significant activity at M1-M4 subtypes.[2][3]

The pharmacokinetic (DMPK) profile of ML375 has been evaluated in multiple species.[1][2] It demonstrates high metabolic stability, low clearance, and a long elimination half-life, particularly in rodents (t1/2 of 80 hours in rats).[1][2][14] ML375 also shows high oral bioavailability and significant CNS penetration, which are critical properties for a centrally acting therapeutic agent.[1][2]

# Development of Analogs: The Discovery of VU6008667

While the long half-life of ML375 is advantageous for some applications, it can be problematic for certain preclinical studies, such as addiction reinstatement paradigms that require a washout period.[9][14] This prompted efforts to develop an analog with a shorter half-life while retaining the desirable potency and selectivity of ML375.

The development of such an analog proved challenging due to the steep SAR of the chemical scaffold.[9][14] Numerous modifications to the ML375 structure resulted in inactive compounds. [9][15] Ultimately, a subtle modification—the incorporation of a single methyl group onto the 9b-phenyl ring—provided the desired outcome.[14] This modification acted as a metabolic shunt, leading to the discovery of (S)-11, also known as VU6008667. This new analog is equipotent to ML375 as an M5 NAM, maintains high CNS penetration and selectivity, but possesses a significantly shorter half-life in rats (t1/2 = 2.3 hours).[14]

### **Data Presentation**

Table 1: In Vitro Potency and Selectivity of ML375

| Receptor Subtype | IC50 (nM)     |
|------------------|---------------|
| Human M5         | 300[2][3]     |
| Rat M5           | 790[2][3]     |
| Human M1-M4      | >30,000[2][3] |
| Rat M1-M4        | >30,000[2]    |



**Table 2: Pharmacokinetic Properties of ML375** 

| Species                   | Parameter       | Value               |
|---------------------------|-----------------|---------------------|
| Rat (Sprague-Dawley)      | Clearance (CLp) | 2.5 mL/min/kg[1][2] |
| Half-life (t1/2)          | 80 hours[1][2]  |                     |
| Oral Bioavailability (%F) | 80%[1]          | _                   |
| Cmax (1 mg/kg oral)       | 1.4 μM[1]       | _                   |
| Tmax (1 mg/kg oral)       | 7 hours[1]      |                     |
| Monkey (Cynomolgus)       | Clearance (CLp) | 3.0 mL/min/kg[1]    |
| Half-life (t1/2)          | 10 hours[1]     |                     |

# Table 3: Comparison of ML375 and its Analog VU6008667

| Compound  | hM5 IC50            | Rat Half-life (t1/2) |
|-----------|---------------------|----------------------|
| ML375     | 300 nM              | 80 hours[14]         |
| VU6008667 | Equipotent to ML375 | 2.3 hours[14]        |

# **Experimental Protocols Functional High-Throughput Screen**

The initial screen was a triple-addition, functional assay performed on Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor. The assay measured changes in intracellular calcium levels in response to the application of an EC80 concentration of acetylcholine, which is a concentration that elicits 80% of the maximal response. Potential M5 modulators were identified by their ability to inhibit this ACh-induced calcium response.

# **Inositol Phosphate (IP) Accumulation Assay**

The modulatory effect of ML375 was quantified using a Gq/11-mediated inositol phosphate (IP) accumulation assay.[5] CHO cells expressing the M5 receptor were incubated with the test compound (ML375) before being stimulated with acetylcholine. The accumulation of inositol



monophosphate (IP1), a downstream product of Gq/11 signaling, was measured using a commercially available kit. ML375's activity as a NAM was demonstrated by its ability to cause a concentration-dependent reduction in the potency of acetylcholine.[5]

# **Radioligand Binding Assays**

Radioligand binding assays were used to determine the binding site and mechanism of ML375. [5] Dissociation kinetic experiments were performed using the radiolabeled orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS). The ability of ML375 to slow the dissociation rate of [3H]-NMS confirmed its allosteric mode of action.[5] Competition binding assays with [3H]-NMS were also used to assess the binding affinity of ML375 in the presence and absence of acetylcholine, which provided information on its cooperativity with the orthosteric ligand.[4]

#### **Pharmacokinetic Studies**

In vivo pharmacokinetic studies were conducted in male Sprague-Dawley rats and cynomolgus monkeys.[1][2] For intravenous administration, ML375 was formulated in a suitable vehicle and administered via the tail vein. For oral administration, it was given as a suspension by oral gavage. Blood samples were collected at various time points, and plasma concentrations of ML375 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as clearance, half-life, and bioavailability were then calculated from the plasma concentration-time data.[2]

# Synthesis of ML375

The synthesis of ML375 was achieved through a multi-step process.[2] The core 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold was constructed, and the 9b-(4-chlorophenyl) moiety was introduced. The final step involved the acylation of the imidazo nitrogen with 3,4-difluorobenzoyl chloride. The resulting racemic mixture was then separated into its individual enantiomers using supercritical fluid chromatography (SFC) on a chiral stationary phase to yield the active (S)-enantiomer, ML375.[2]

## **Visualizations**





#### Click to download full resolution via product page

Caption: M5 receptor signaling pathway and negative allosteric modulation by ML375.





Click to download full resolution via product page

Caption: Workflow for the discovery and optimization of ML375 and its analogs.





Click to download full resolution via product page

Caption: Logical relationship of the structure-activity relationship (SAR) studies for ML375.

### Conclusion

The discovery and development of ML375 represent a landmark achievement in muscarinic receptor pharmacology. Through a systematic and iterative drug discovery process, ML375 was identified as the first selective negative allosteric modulator for the M5 receptor. The subsequent elucidation of its novel allosteric binding site has provided new insights into the structural basis of GPCR modulation. While the pharmacokinetic properties of ML375 were not ideal for all preclinical models, the challenges encountered spurred the successful development of the analog VU6008667, which possesses a more favorable half-life for specific in vivo applications. Together, ML375 and its analogs are invaluable tools for dissecting the role of the M5 receptor in health and disease, and they hold promise for the future development of novel therapeutics for addiction and other CNS disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. medchemexpress.com [medchemexpress.com]

## Foundational & Exploratory





- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic M5 receptors modulate ethanol seeking in rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ML375 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Discovery of the First M5-Selective and CNS Penetrant Negative Allosteric Modulator (NAM) of a Muscarinic Acetylcholine Receptor: (S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. research.monash.edu [research.monash.edu]
- 12. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and development of ML375 and its analogs].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12374501#discovery-and-development-of-ml375-and-its-analogs]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com